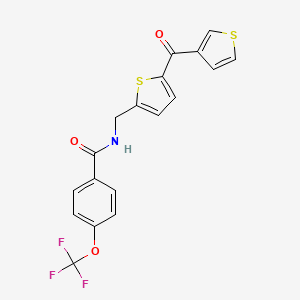
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C11H11NOS2 . It has a molecular weight of 237.34 .
Molecular Structure Analysis
The molecular structure of “2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” consists of two thiophene rings connected by a carbonyl group and an ethan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” are not fully detailed in the sources I found. It is known that this compound has a molecular weight of 237.34 .Scientific Research Applications
Metabolism and Disposition Studies
Studies on related compounds, such as orexin receptor antagonists and benzamides, have shown significant insights into their metabolism and disposition within biological systems. For instance, the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were explored, revealing its principal elimination via feces and detailed metabolite profiling through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. Such studies are crucial for understanding the pharmacokinetic properties of therapeutic agents, including their metabolic pathways, elimination routes, and potential metabolites, which could inform the research applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide in drug development (Renzulli et al., 2011).
Antipathogenic Activity
Research on thiourea derivatives, closely related to the structural framework of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, has demonstrated significant antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents on the thiourea moiety, similar to the functional groups in the compound of interest, is linked with enhanced antimicrobial properties. This suggests potential research applications of the compound in developing new antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Heterogeneous Catalysis
In the field of catalysis, compounds featuring benzamide and thiophene units have been utilized to construct covalent organic frameworks (COFs) with amide functionalization. These COFs exhibit efficient catalytic activity for reactions such as the Knoevenagel condensation, indicating the potential of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide in catalyzing organic transformations. The research points towards applications in developing novel catalysts for organic synthesis, leveraging the structural attributes of the compound (Li et al., 2019).
Molecular Docking and Enzyme Inhibition
Thiophene derivatives have also been investigated for their potential as enzyme inhibitors, with studies on thiophene-2-carboxamide Schiff base derivatives revealing promising activity against cholinesterases. This suggests the role of such compounds in neurological research, particularly in studying neurodegenerative diseases like Alzheimer's. The compound of interest could thus be explored for its enzyme inhibition capabilities, contributing to the development of therapeutic agents (Kausar et al., 2021).
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVMXWFWKQFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

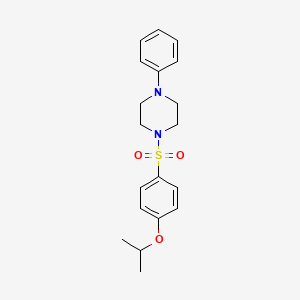
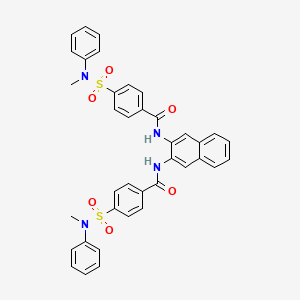
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)
![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)
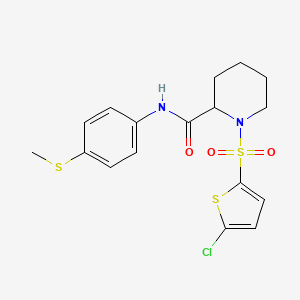
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)
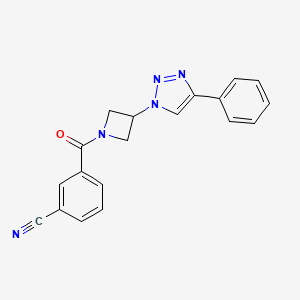
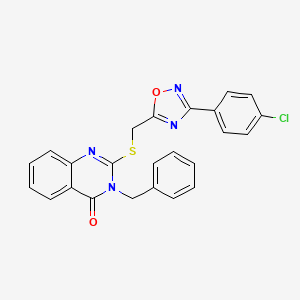
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
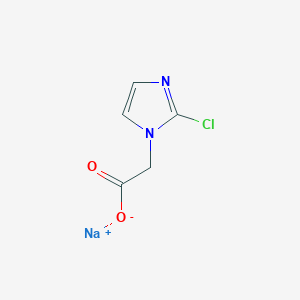
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)
